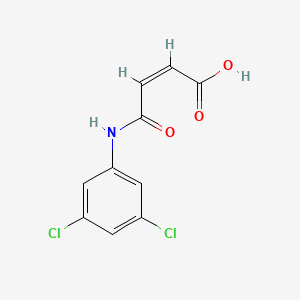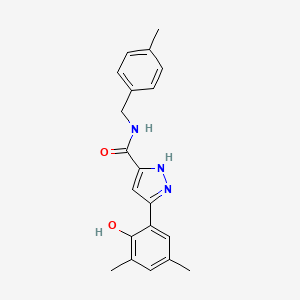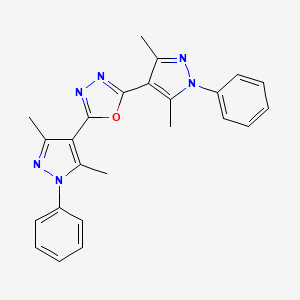![molecular formula C21H13Cl2F3N4O4 B1227382 N-[1-benzyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2,4-dichlorobenzamide](/img/structure/B1227382.png)
N-[1-benzyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2,4-dichlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-N-[2,4,6-trioxo-1-(phenylmethyl)-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide is a N-acyl-amino acid.
Scientific Research Applications
Antitumor Agents and DHFR Inhibitors
Research on compounds structurally related to N-[1-benzyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2,4-dichlorobenzamide has focused on their potential as antitumor agents. These compounds, including derivatives of pyrrolo[2,3-d]pyrimidines, are being investigated for their ability to inhibit dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway, which is crucial for DNA synthesis and cell replication (Gangjee et al., 2007). Another study designed and synthesized classical antifolates with dual inhibitory activity against both human DHFR and human thymidylate synthase (TS), indicating their potential as potent antitumor agents (Gangjee et al., 2005).
Cyclocondensation Reactions
The cyclocondensation reactions of related compounds have been studied, revealing the formation of various heterocycles. These include imidazolidine-2,4-diones and pyrrolo[2,3-d]pyrimidine-2,4,6-triones, which are important in medicinal chemistry due to their diverse biological activities (Sokolov et al., 2013).
Potent Dual Inhibitors
Some derivatives are designed as dual inhibitors of both TS and DHFR, showcasing significant potency. These compounds are also being explored for their selectivity against pathogens that cause opportunistic infections in immunocompromised patients (Gangjee et al., 2008).
Novel Antifolates with Enhanced Activity
New antifolates with a pyrrolo[2,3-d]pyrimidine ring have shown enhanced activity against various tumor cells compared to traditional antifolates like methotrexate. These novel compounds have a unique structure, contributing to their potent antitumor properties (Miwa et al., 1991).
Synthesis of Diversified Derivatives
The synthesis of various derivatives, including the 6-R-5-aryl-1,3-dioxo-1,2,3,4-tetrahydro[1]benzothieno[3',2':4,5]pyrido[2,3-d]pyrimidin-5-ium salts, has been explored. These derivatives are significant due to their potential applications in medicinal chemistry (Tolkunov et al., 2013).
X-ray Crystal Structure Analysis
Research also includes the X-ray crystal structure analysis of classical pyrrolo[2,3-d]pyrimidine antifolates. This study helps in understanding the binding mode of these compounds to DHFR and their inhibitory action, aiding in the development of more effective antitumor agents (Gangjee et al., 2000).
Antitumor Evaluation
Several pyrido[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activity, with promising results observed in in vivo models. This research is crucial for the development of new antineoplastic agents (Gineinah et al., 2013).
Properties
Molecular Formula |
C21H13Cl2F3N4O4 |
|---|---|
Molecular Weight |
513.2 g/mol |
IUPAC Name |
N-[1-benzyl-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-2,4-dichlorobenzamide |
InChI |
InChI=1S/C21H13Cl2F3N4O4/c22-11-6-7-12(13(23)8-11)16(31)29-20(21(24,25)26)14-15(27-18(20)33)30(19(34)28-17(14)32)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,27,33)(H,29,31)(H,28,32,34) |
InChI Key |
OHLMTMVIJJPTHW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)NC2=O)C(C(=O)N3)(C(F)(F)F)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)NC2=O)C(C(=O)N3)(C(F)(F)F)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Benzenesulfonyl)-2-imino-1-propyl-5-dipyrido[1,2-d:3',4'-f]pyrimidinone](/img/structure/B1227300.png)


![2-[3-(2-furanylmethyl)-2,4-dioxo-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-1-yl]acetamide](/img/structure/B1227304.png)
![2-[[(4-Bromo-1-ethyl-3-pyrazolyl)-oxomethyl]amino]-4,5-dimethyl-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1227309.png)

![3-Hydroxy-2-naphthalenecarboxylic acid [2-(4-methyl-1-piperidinyl)-2-oxoethyl] ester](/img/structure/B1227311.png)
![N-[[(cyclohexylamino)-sulfanylidenemethyl]amino]carbamic acid tert-butyl ester](/img/structure/B1227314.png)
![4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B1227315.png)
![methyl 5-[(4-tert-butylbenzoyl)amino]-2H-1,2,4-triazole-3-carboxylate](/img/structure/B1227317.png)
![6-Amino-1,3-dimethyl-5-[(3-methyl-1-phenyl-5-thieno[2,3-c]pyrazolyl)-oxomethyl]pyrimidine-2,4-dione](/img/structure/B1227318.png)
![2,3-Dihydro-1,4-dioxin-5-carboxylic acid [2-[4-[4-(2-methylbutan-2-yl)phenoxy]anilino]-2-oxoethyl] ester](/img/structure/B1227319.png)

